(1-Iminoethyl)azanyl 4-methylbenzenesulfonate
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Overview
Description
(1-Iminoethyl)azanyl 4-methylbenzenesulfonate, also known as benzenesulfonic acid, 4-methyl-, (1-iminoethyl)azanyl ester, is a chemical compound with the molecular formula C9H12N2O3S and a molecular weight of 228.27 g/mol . This compound is characterized by the presence of an iminoethyl group attached to a 4-methylbenzenesulfonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Iminoethyl)azanyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate iminoethyl precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production of by-products. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Iminoethyl)azanyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the iminoethyl group to an amine group.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
(1-Iminoethyl)azanyl 4-methylbenzenesulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonate derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (1-Iminoethyl)azanyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The iminoethyl group can form covalent or non-covalent bonds with active sites of enzymes, thereby inhibiting their activity. The sulfonate moiety may enhance the compound’s solubility and facilitate its transport across biological membranes. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid derivatives: Compounds such as 4-methylbenzenesulfonic acid and its esters share structural similarities with (1-Iminoethyl)azanyl 4-methylbenzenesulfonate.
Iminoethyl derivatives: Compounds containing the iminoethyl group, such as iminoethyl esters and amides, exhibit similar reactivity and properties.
Uniqueness
This compound is unique due to the combination of the iminoethyl and sulfonate groups, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile reagent in scientific research and industrial applications .
Properties
Molecular Formula |
C9H12N2O3S |
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Molecular Weight |
228.27 g/mol |
IUPAC Name |
(1-aminoethylideneamino) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C9H12N2O3S/c1-7-3-5-9(6-4-7)15(12,13)14-11-8(2)10/h3-6H,1-2H3,(H2,10,11) |
InChI Key |
ATJHLRRHTHOZAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C(C)N |
Origin of Product |
United States |
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